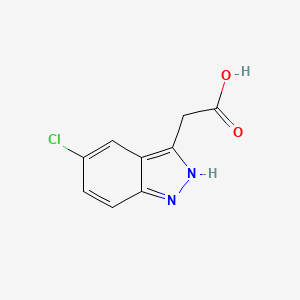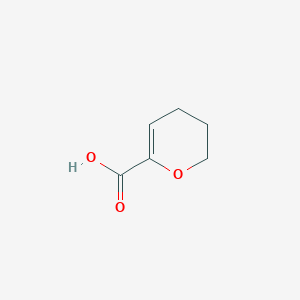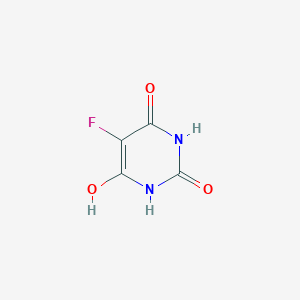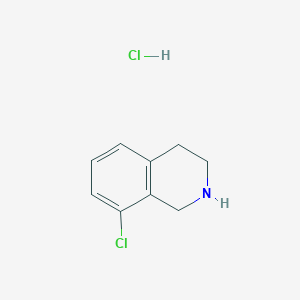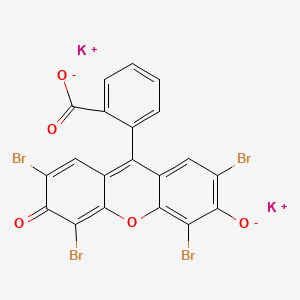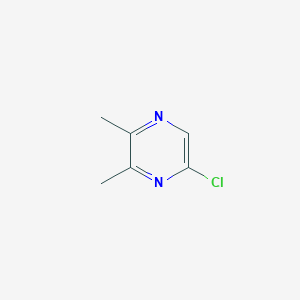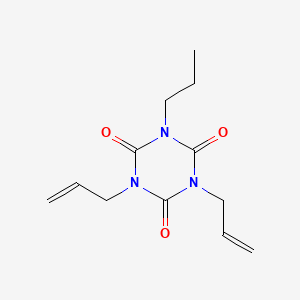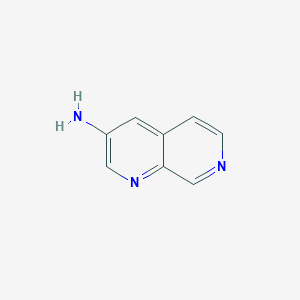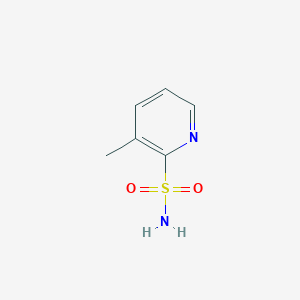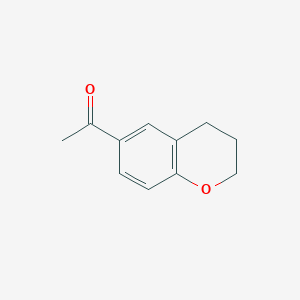
Stannic selenide
Übersicht
Beschreibung
Stannic Selenide, also known as Tin (II) Selenide, is an inorganic compound with the formula SnSe . It is a typical layered metal chalcogenide and has a molecular weight of 276.63 . It includes a group 16 anion (Se 2−) and an electropositive element (Sn 2+), and is arranged in a layered structure .
Synthesis Analysis
Tin (II) selenide can be formed by reacting the elements tin and selenium above 350 °C . It has also been synthesized by a facile liquid-phase method . In one study, tin selenide was synthesized by a mechanical alloying method and the films were grown by an economic screen-printing method on a glass substrate .Molecular Structure Analysis
Tin (II) selenide crystallizes in the orthorhombic structure that derives from a distorted rock-salt structure . It is isomorphous to germanium selenide (GeSe) . The unit cell encompasses two inverted layers. Each tin atom is covalently bonded to three neighboring selenium atoms, and each selenium atom is covalently bonded to three neighboring tin atoms .Chemical Reactions Analysis
Tin selenide has demonstrated versatility in various applications such as thermoelectric, photodetector, solar cells, photocatalytic, phase change memory, gas sensing, anode material for battery, supercapacitor, and topological insulator . These applications strongly depend upon the properties of SnSe .Physical And Chemical Properties Analysis
Tin selenide is a promising versatile material with applications in various fields due to its optimal band gap . It has received considerable interest for applications including low-cost photovoltaics, and memory-switching devices . Because of its low thermal conductivity as well as reasonable electrical conductivity, tin selenide is one of the most efficient thermoelectric materials .Wissenschaftliche Forschungsanwendungen
Solar Cells
Stannic selenide is used in the production of solar cells due to its optimal band gap . Its properties make it an excellent material for converting sunlight into electricity.
Photodetectors
This compound is also used in photodetectors . Photodetectors are devices that sense light, and Stannic selenide’s properties make it suitable for this application.
Memory Devices
Stannic selenide is used in memory devices . Its unique properties can be leveraged to store and retrieve data.
Lithium and Sodium-ion Batteries
This compound is used in lithium and sodium-ion batteries . Its properties can enhance the performance of these batteries, making them more efficient.
Gas Sensing
Stannic selenide is used in gas sensing . Its properties allow it to detect and measure the presence of different gases.
Photocatalysis
This compound is used in photocatalysis , a process that uses light to speed up a chemical reaction. Stannic selenide’s properties make it an excellent catalyst.
Supercapacitors
Stannic selenide is used in supercapacitors . These devices store and release energy, and the properties of Stannic selenide can enhance their performance.
Topological Insulators and Resistive Switching Devices
Lastly, Stannic selenide is used in topological insulators and resistive switching devices . These applications take advantage of its unique electronic properties.
Wirkmechanismus
Target of Action
Research suggests that selenium compounds, including selenides, exhibit anticancer and chemopreventive activity . They interact with various proteins and enzymes, modulating their activity and contributing to their anticancer properties .
Mode of Action
Stannic selenide interacts with its targets, leading to various changes at the molecular level. For instance, selenium compounds have been reported to exhibit both antioxidant and prooxidant activities . The exact mode of action of stannic selenide is still under investigation, but it is believed to involve complex interactions with biological macromolecules .
Biochemical Pathways
Stannic selenide may affect several biochemical pathways. Selenium, an essential component of selenoproteins, plays a critical role in maintaining cellular redox balance . Moreover, selenium compounds, including selenides, have been reported to have promising potential applications in cancer prevention and treatment . .
Pharmacokinetics
It is known that the physicochemical properties of a compound significantly influence its bioavailability
Result of Action
The molecular and cellular effects of stannic selenide’s action are largely unknown. Selenium compounds have been reported to exhibit anticancer and chemopreventive activity . They can induce apoptosis in transformed cells, an important chemopreventive mechanism
Action Environment
The action, efficacy, and stability of stannic selenide can be influenced by various environmental factors. For instance, the synthesis environment can impact the properties and performance of metal selenides, including stannic selenide . Moreover, the biogeochemical behaviors of selenium in different environments can impact human selenium intake through the food chain .
Safety and Hazards
Tin selenide is toxic if swallowed or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Zukünftige Richtungen
Tin selenide has demonstrated great potential in the applied material science . It has become the focus of research in the field of thermoelectric community due to its high thermoelectric performance . It has also attracted extensive attention due to its compelling application in electronics and optoelectronics . This will help in advancing the field of tin selenide-based materials for next-generation technology .
Eigenschaften
IUPAC Name |
bis(selanylidene)tin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Se.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPGBEFNGHFRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[Sn]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnSe2, Se2Sn | |
| Record name | tin(IV) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stannic selenide | |
CAS RN |
20770-09-6 | |
| Record name | Stannic selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020770096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin Diselenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANNIC SELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956631FA6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the role of stannic selenide in solar absorbers?
A: Stannic selenide acts as the substrate layer in a multi-layered solar absorber design. [] This layer is sandwiched between a titanium base layer and a ferric oxide resonator layer. This specific arrangement, along with a graphene layer, contributes to achieving high solar absorption rates across a broad wavelength range.
Q2: How does the structure of the solar absorber contribute to its efficiency?
A: The layered structure of the solar absorber, with stannic selenide as a key component, is designed to maximize light absorption. [] The titanium base layer provides structural support, while the stannic selenide substrate layer and ferric oxide resonator layer work in conjunction to trap and absorb light. This layered design, combined with the properties of graphene, allows for absorption rates exceeding 90% across a significant portion of the solar spectrum. []
Q3: Are there alternative materials to stannic selenide for this application, and how do they compare?
A: While the provided research focuses specifically on stannic selenide, [, ] exploring alternative materials for the substrate layer in solar absorbers is a crucial aspect of ongoing research. Factors such as material abundance, cost, toxicity, and optical properties would need to be considered when comparing stannic selenide to potential substitutes. This area presents an opportunity for further investigation and development of novel solar absorber materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



